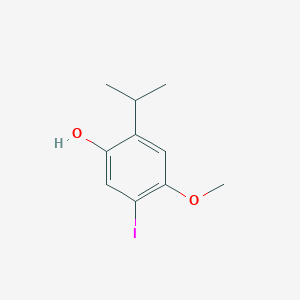

5-Iodo-2-isopropyl-4-methoxyphenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodo-4-methoxy-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGIWOUXRFMAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 Isopropyl 4 Methoxyphenol

Strategies for Phenol (B47542) Moiety Construction

The formation of the hydroxyl group on the aromatic ring is a critical step. Modern organic synthesis offers several powerful methods, moving from traditional, often harsh conditions to more mild and selective catalytic processes.

The conversion of aryl halides to phenols is a cornerstone of modern synthetic chemistry, with palladium and copper-based catalysts being particularly prominent. rsc.org These methods provide a direct route to the phenol moiety from readily available starting materials. nih.gov

Palladium-catalyzed hydroxylation, pioneered by researchers like Buchwald, allows for the C-O bond formation between an aryl halide and a hydroxide source, such as potassium hydroxide (KOH). nih.gov These reactions typically employ a palladium catalyst, like Pd₂(dba)₃, in combination with a specialized phosphine ligand. researchgate.net The choice of ligand is crucial for achieving high efficiency and selectivity. nih.gov

Copper-catalyzed systems, often considered more economical, have also been extensively developed. nih.gov These reactions, reminiscent of the classic Ullmann condensation, can convert aryl iodides, bromides, and sometimes chlorides into the corresponding phenols. rsc.orgnih.gov Various ligands, including triethanolamine and pyridine-2-aldoxime, have been shown to facilitate this transformation in the presence of a copper catalyst such as CuI or Cu₂O. nih.gov A significant advantage of some modern protocols is the ability to use water as a solvent, enhancing the sustainability of the process. nih.gov

Table 1: Examples of Metal-Catalyzed Hydroxylation of Aryl Halides This table is interactive and can be sorted by clicking on the headers.

| Catalyst System | Ligand | Hydroxide Source | Substrate Scope | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | Biphenylphosphine | KOH | Aryl bromides, chlorides | nih.gov |

| NiCl₂(dppp) / Organophotocatalyst | Bipyridine-based ligand | H₂O | Aryl bromides, chlorides | researchgate.netresearchgate.net |

| CuI | Triethanolamine | KOH / CsOH | Aryl iodides, bromides | nih.gov |

| Cu₂O | Pyridine-2-aldoxime | Base | Aryl iodides, bromides, chlorides | nih.gov |

| Atomically dispersed Cu on ZnO-ZrO₂ | None | Base | Aryl iodides | rsc.org |

Direct C-H functionalization represents a highly atom-economical approach to phenol synthesis, as it avoids the need for pre-functionalized starting materials like aryl halides or boronic acids. rsc.org This strategy involves the direct activation and oxidation of an aromatic C-H bond to a C-O bond. acs.org

Palladium catalysts are often employed for these transformations, sometimes using directing groups to control the regioselectivity of the oxidation. acs.org For example, an amide group can direct the ortho-acetoxylation of anilides, which can then be converted to phenols. organic-chemistry.org The development of methods that work on unprotected phenols is a significant area of research, though controlling chemo- and regioselectivity can be challenging due to the reactivity of the hydroxyl group itself. rsc.orgnih.gov The inherent ortho- and para-directing nature of the phenol group often makes meta-functionalization difficult without specialized directing group strategies. researchgate.net

The oxidation of arylboronic acids to phenols is a widely used transformation due to its mild conditions and high functional group tolerance. nih.gov While traditionally performed with oxidants like hydrogen peroxide (H₂O₂) in the presence of a base, recent research has focused on developing more sustainable and metal-free alternatives. nih.govscispace.com

Several metal-free protocols have been developed that utilize alternative oxidants or activation methods. scispace.com For instance, aqueous tert-butyl hydroperoxide (TBHP) can effectively hydroxylate arylboronic acids without the need for a metal catalyst or organic solvent. scispace.com Other systems employ reagents like Oxone or hydroxylamine for the same purpose. nih.gov

Electrochemical methods offer another green alternative, using an electric current to drive the hydroxylation. nih.gov An electrocatalytic approach using methyl viologen as a catalyst and molecular oxygen as the ultimate oxidant provides a scalable and sustainable route to phenols from arylboronic acids. nih.govacs.org These novel methods avoid the use of transition metals, reducing cost and potential product contamination. nih.govbohrium.com

Table 2: Sustainable Methods for Hydroxylation of Arylboronic Acids This table is interactive and can be sorted by clicking on the headers.

| Method | Oxidant/Catalyst | Key Features | Reference |

|---|---|---|---|

| Metal-Free Chemical Oxidation | Aqueous TBHP | Solvent-free, no metal required | scispace.com |

| Metal-Free Chemical Oxidation | H₂O₂ / I₂ catalyst | Base-free, room temperature | organic-chemistry.org |

| Metal-Free Chemical Oxidation | H₂O₂ / Citric Acid | Organocatalyzed, aqueous medium | bohrium.com |

| Electrochemical Hydroxylation | O₂ / Methyl Viologen | Electrocatalytic, uses O₂ as green reactant | nih.govacs.org |

Introduction of Isopropyl Group

The introduction of the isopropyl group at the C2 position (ortho to the hydroxyl group) is a key step in forming the target molecule. This is typically achieved through alkylation reactions.

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. wikipedia.org In the case of phenols, the reaction can be carried out using an alkylating agent like isopropanol or propylene in the presence of an acid catalyst. researchgate.netnih.gov The strong activating and ortho-, para-directing nature of the hydroxyl group facilitates this electrophilic aromatic substitution. wikipedia.org

A variety of solid acid catalysts, such as zeolites (e.g., HZSM-5, MCM-49) and cation-exchange resins (e.g., Amberlyst-15), are often used to improve selectivity and allow for easier catalyst separation. researchgate.netresearchgate.net The reaction conditions, including temperature, catalyst choice, and the molar ratio of phenol to the alkylating agent, can be tuned to favor the desired ortho-alkylation over para-alkylation or O-alkylation (ether formation). researchgate.netresearchgate.netgoogle.com While O-alkylation to form an ether can be an initial product, intramolecular rearrangement can lead to the C-alkylated phenols. researchgate.net

Rhenium complexes are known to catalyze various organic transformations, including C-C bond formation. wikipedia.org For instance, air- and moisture-tolerant rhenium-oxo complexes have been successfully employed as catalysts in the aromatic propargylation of arenes using propargyl alcohols as the electrophile. nih.govfigshare.com While the direct rhenium-catalyzed isopropylation of phenols is less commonly documented in comparison to methods using solid acid catalysts, the ability of rhenium to catalyze Friedel-Crafts-type alkylations suggests its potential applicability in this area. Further research would be needed to develop specific protocols for the efficient rhenium-catalyzed isopropylation of phenolic substrates.

Methoxylation Strategies

The introduction of a methoxy (B1213986) group at the C4 position is a key step, typically achieved before iodination. This can be accomplished through several methods, with the choice depending on the starting material and desired reaction conditions.

Etherification of Phenolic Hydroxyls

A primary and widely used method for forming the 4-methoxy group is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the O-alkylation of a phenolic hydroxyl group. francis-press.com In this context, the precursor would be a 2-isopropyl-4-hydroxyphenol derivative. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com This nucleophile then attacks a methylating agent, such as methyl iodide or dimethyl sulfate.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl, thereby increasing its nucleophilicity. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). organicchemistrytutor.com The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the SN2 reaction. byjus.com The reaction generally proceeds under mild temperature conditions, typically between 50-100 °C, over a period of 1 to 8 hours. byjus.com

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Component | Examples | Role |

|---|---|---|

| Substrate | 2-isopropyl-4-hydroxyphenol | Phenolic precursor |

| Base | NaOH, K₂CO₃, NaH | Deprotonates the hydroxyl group to form a nucleophilic phenoxide |

| Methylating Agent | CH₃I, (CH₃)₂SO₄ | Provides the methyl group for ether formation |

| Solvent | DMF, Acetonitrile | Polar aprotic solvent to facilitate SN2 reaction |

Methoxylation via Radical Reactions (e.g., from p-Benzoquinone and Methanol)

An alternative, though less direct, approach to methoxylation can be conceptualized through reactions involving p-benzoquinone derivatives. While not a standard method for this specific target, the chemistry of benzoquinones is relevant. Benzoquinones can undergo reactions with nucleophiles, and under certain conditions, radical mechanisms can be involved. researchgate.net For instance, the reaction of p-benzoquinone with S-nucleophiles in methanol has been studied, leading to substituted hydroquinones which can then be oxidized. researchgate.net The addition of methanol to a p-benzoquinone derivative, potentially initiated by a radical process, could theoretically lead to a methoxy-substituted hydroquinone, which upon oxidation and further functionalization could yield the desired precursor. However, this is a more complex and less common pathway compared to the direct etherification of a pre-existing phenol.

Regioselective Iodination Techniques for Phenols

Once the precursor 2-isopropyl-4-methoxyphenol (B185704) is obtained, the subsequent step is the introduction of an iodine atom at the C5 position. The existing isopropyl and methoxy groups on the aromatic ring are both ortho-, para-directing. The strong activating nature of the methoxy group, combined with the steric influence of the adjacent isopropyl group, preferentially directs the incoming electrophile (iodine) to the C5 position. Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of molecular iodine. scielo.br

Electrophilic Aromatic Substitution with Iodine Sources

Direct electrophilic aromatic substitution is the most common method for iodinating activated aromatic rings like phenols and their ethers. commonorganicchemistry.com Because molecular iodine (I₂) is a weak electrophile, an oxidizing agent or a Lewis acid is often required to generate a more potent iodinating species, such as the iodonium ion (I⁺). chemistrysteps.comlibretexts.org

Several reagent systems are effective for this transformation:

N-Iodosuccinimide (NIS) : NIS is a mild and efficient source of electrophilic iodine. researchgate.net The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid, to enhance the electrophilicity of the iodine. researchgate.netorganic-chemistry.org Silver(I) triflimide has also been identified as an effective catalyst for the activation of NIS, allowing for rapid and selective iodination of phenol derivatives. organic-chemistry.org Iron(III) catalysts can also be used to activate NIS for highly regioselective iodination. acs.org

Iodine Monochloride (ICl) : ICl is a more polarized and thus more electrophilic iodinating agent than I₂ and can be effective for aromatic rings with less powerful activating groups. niscpr.res.inlibretexts.org

Iodine with an Oxidizing Agent : A combination of molecular iodine with an oxidizing agent such as nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or silver salts can generate the necessary electrophilic iodine species in situ. chemistrysteps.combabafaridgroup.edu.in This approach has been shown to be effective for a variety of substrates under ambient conditions. babafaridgroup.edu.in

Table 2: Comparison of Electrophilic Iodination Reagents

| Iodine Source | Activator/Catalyst | Key Features |

|---|---|---|

| N-Iodosuccinimide (NIS) | p-TsOH, TFA, Silver(I) salts, Iron(III) salts | Mild conditions, high regioselectivity, versatile. researchgate.netresearchgate.netorganic-chemistry.orgacs.org |

| Iodine Monochloride (ICl) | None required | More reactive than I₂, suitable for less activated rings. libretexts.org |

Diazotization-Mediated Iodination from Aminophenols

The Sandmeyer reaction provides an alternative, highly regioselective route to aryl iodides. infinitylearn.comnih.gov This method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion. acs.org For the synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol, the starting material would be 5-amino-2-isopropyl-4-methoxyphenol.

The process involves two main steps:

Diazotization : The aminophenol is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). infinitylearn.comorganic-chemistry.org This converts the amino group into a diazonium salt (-N₂⁺).

Iodide Displacement : The resulting diazonium salt is then treated with a source of iodide ions, commonly potassium iodide (KI), which displaces the dinitrogen gas to form the aryl iodide. infinitylearn.comthieme-connect.de

Oxidant-Assisted Iodination Methods (e.g., Trichloroisocyanuric Acid)

Oxidant-assisted methods provide a powerful means for the direct iodination of phenols. These systems use molecular iodine in conjunction with a stronger oxidizing agent to generate the electrophilic iodinating species. One such effective system employs Trichloroisocyanuric Acid (TCCA) with molecular iodine. scielo.brscielo.br

This method has been successfully used for the efficient mono-iodination of various substituted phenols under mild and heterogeneous conditions, often using wet silica gel in a solvent like dichloromethane. scielo.brresearchgate.net The TCCA acts as the oxidant, converting I₂ into a more reactive electrophile that readily attacks the electron-rich phenol ring. scite.ai This approach is noted for its simplicity, use of inexpensive reagents, and high yields. scielo.br

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-isopropyl-4-hydroxyphenol |

| p-Benzoquinone |

| 2-isopropyl-4-methoxyphenol |

| 5-amino-2-isopropyl-4-methoxyphenol |

| Methyl iodide |

| Dimethyl sulfate |

| Sodium hydroxide |

| Potassium carbonate |

| Sodium hydride |

| N,N-dimethylformamide |

| Acetonitrile |

| N-Iodosuccinimide |

| p-toluenesulfonic acid |

| Trifluoroacetic acid |

| Silver(I) triflimide |

| Iodine monochloride |

| Nitric acid |

| Hydrogen peroxide |

| Sodium nitrite |

| Hydrochloric acid |

| Sulfuric acid |

| Potassium iodide |

| Trichloroisocyanuric Acid |

Catalyst-Controlled Regioselectivity in Halogenation

The introduction of an iodine atom onto a phenol ring is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. In the precursor molecule, 2-isopropyl-4-methoxyphenol, the hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups, while the isopropyl group is a weakly activating, ortho-, para-director. The desired 5-position is ortho to the methoxy group and meta to the hydroxyl and isopropyl groups. Achieving selective iodination at this specific position requires overcoming the innate directing effects of the substituents, often through the use of specific catalysts and iodinating agents.

Various methods have been developed for the regioselective iodination of activated aromatic compounds. A common and effective reagent is N-Iodosuccinimide (NIS), often activated by a catalyst. acs.org Iron(III) catalysts, for instance, can activate NIS to facilitate efficient iodination under mild conditions. acs.org The choice of catalyst and solvent system is crucial; for example, using an iron(III) triflimide catalyst generated in situ can lead to highly regioselective and rapid iodination, even at low catalyst loadings. acs.org Other approaches utilize iodine in conjunction with an oxidizing agent, such as hydrogen peroxide or iodosylbenzene, to generate a more reactive iodinating species. semanticscholar.orgnih.gov The reaction medium can also be buffered to achieve controlled monoiodination. nih.gov For phenols, the reaction can proceed by generating hypoiodous acid (HOI) in situ from elemental iodine under mild basic conditions. manac-inc.co.jp The coordination of metal ions from a transition metal salt to the phenolic oxygen can enhance ortho-selectivity. manac-inc.co.jp

| Catalyst/Reagent System | Iodine Source | Key Feature | Typical Selectivity |

|---|---|---|---|

| Iron(III) Chloride / Ionic Liquid | N-Iodosuccinimide (NIS) | High efficiency at low catalyst loading. acs.org | Para-selectivity often favored, but influenced by substrate. |

| Iodosylbenzene / Ammonium Iodide | NH4I | Controlled monoiodination achieved with buffering. nih.gov | High control over the degree of iodination. |

| Elemental Iodine / H2O2 | I2 | Uses a common and inexpensive oxidant. semanticscholar.org | Dependent on pH and substrate electronics. |

| Transition Metal Salt | I2 / HOI | Coordination to phenolic oxygen can direct substitution. manac-inc.co.jp | Can enhance ortho-selectivity. |

Total Synthesis of this compound

The total synthesis of this compound is typically achieved through a linear sequence, starting from more readily available chemical precursors. The assembly strategy focuses on first constructing the core substituted phenol, followed by a selective iodination step.

A common and practical synthetic route begins with 4-methoxyphenol. The synthesis proceeds in two primary stages: introduction of the isopropyl group and subsequent iodination.

Friedel-Crafts Alkylation : The first step involves the alkylation of the 4-methoxyphenol ring to introduce the isopropyl group at the 2-position. This is an electrophilic aromatic substitution reaction, typically carried out using an alkylating agent like isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. acs.org This reaction, a form of the Friedel-Crafts alkylation, is regioselective for the ortho-position relative to the powerful directing hydroxyl group. orgsyn.orgwikipedia.orgbeilstein-journals.org The product of this step is the key intermediate, 2-isopropyl-4-methoxyphenol. acs.orgacs.org

Regioselective Iodination : The second and final step is the iodination of the synthesized 2-isopropyl-4-methoxyphenol. As detailed in section 2.4.4, this transformation requires careful selection of reagents to ensure the iodine atom is introduced specifically at the 5-position. Using a system such as N-Iodosuccinimide with an acid catalyst provides a reliable method for achieving the desired this compound product.

| Step | Starting Material | Reagents | Reaction Type | Product |

|---|---|---|---|---|

| 1 | 4-Methoxyphenol | Isopropyl alcohol, H2SO4 | Friedel-Crafts Alkylation | 2-Isopropyl-4-methoxyphenol |

| 2 | 2-Isopropyl-4-methoxyphenol | N-Iodosuccinimide (NIS), Acid Catalyst | Electrophilic Aromatic Iodination | This compound |

While a linear, stepwise approach is most common for a molecule of this complexity, a convergent synthesis could theoretically be devised. Such a pathway would involve preparing key fragments of the molecule separately before combining them in a final step. For instance, a suitably protected and functionalized iodinated aromatic ring could be coupled with a fragment containing the isopropyl group. However, for this compound, linear synthesis from 4-methoxyphenol is generally more efficient and is the predominantly utilized strategy.

Optimizing the synthesis of this compound in a laboratory setting involves refining reaction conditions to maximize yield, minimize byproducts, and ensure safe scalability.

For the Friedel-Crafts alkylation step, optimization focuses on catalyst choice, reaction temperature, and addition rates to control the reaction, which can be exothermic. whiterose.ac.uk While strong Lewis acids like aluminum chloride are traditional, newer solid acid catalysts are being explored to reduce waste and simplify purification. whiterose.ac.uk

The iodination step requires careful optimization to ensure high regioselectivity and avoid the formation of di- or tri-iodinated byproducts. This involves a systematic study of catalysts, solvents, and reaction times. For example, comparing different iron(III) catalysts or varying the buffer in an oxidative iodination can significantly impact yield and purity. acs.orgnih.gov The purification process is also a key consideration for scalability. Moving from chromatographic purification, which is common at the milligram scale, to crystallization or distillation is often necessary for preparing gram-scale quantities or larger.

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Iodinating Agent | I2 / H2O2 | NIS | NIS | NIS is often milder and more selective. |

| Catalyst | None | FeCl3 (5 mol%) | H2SO4 (cat.) | Catalyst choice impacts rate and selectivity. |

| Solvent | Water | Dichloromethane | Acetonitrile | Solvent can affect reagent solubility and reaction pathway. |

| Temperature | Room Temp | 0 °C to Room Temp | Room Temp | Lower temperatures can improve selectivity. |

| Yield of 5-Iodo Product | 65% | 88% | 82% | Condition B shows superior yield. |

For larger-scale academic preparations, considerations shift towards safer and more efficient processing. The use of continuous-flow reactors can be an advanced strategy to manage exothermic reactions and handle potentially hazardous reagents safely by minimizing the volume of reactive material at any given time.

Chemical Reactivity and Transformation Pathways of 5 Iodo 2 Isopropyl 4 Methoxyphenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of reactivity in 5-Iodo-2-isopropyl-4-methoxyphenol. Its acidic proton and the nucleophilic oxygen atom allow for a variety of transformations.

The nucleophilic character of the phenolic oxygen enables it to undergo both esterification and etherification.

Esterification: Phenols are readily converted to esters through reaction with carboxylic acid derivatives, most commonly acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. The base serves to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent. This reaction is a standard method for protecting the hydroxyl group or modifying the compound's properties.

Etherification: The synthesis of ethers from the phenolic hydroxyl group is most famously achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a strong base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This potent nucleophile then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding aryl ether.

Phenols, particularly those bearing electron-donating substituents, are susceptible to oxidation. The presence of the hydroxyl, methoxy (B1213986), and isopropyl groups on the benzene (B151609) ring of this compound makes it electron-rich and thus prone to oxidation. While specific studies on this molecule are not prevalent, the general behavior of substituted phenols suggests that oxidation with strong oxidizing agents could lead to the formation of quinone-type structures. The oxidation process involves the removal of electrons from the aromatic system, often initiated by the abstraction of the hydrogen atom from the hydroxyl group.

In a related context, certain iodo-aromatic compounds can act as catalysts for the oxidation of alcohols when used in conjunction with a co-oxidant like Oxone®. nih.govbeilstein-journals.orgresearchgate.net For instance, 2-Iodo-N-isopropyl-5-methoxybenzamide has been shown to be a highly reactive catalyst for this purpose. nih.govbeilstein-journals.orgresearchgate.net The high reactivity is attributed to the rapid generation of a hypervalent iodine species (a pentavalent iodine intermediate) from the trivalent iodo-compound, which is the active oxidant. nih.govresearchgate.net The reactivity in these catalyst systems is enhanced by electron-donating groups on the aromatic ring; the reactivity order for substituents at the 5-position was found to be OMe > Me > H > Cl > OAc > CO₂Me > NO₂. nih.govbeilstein-journals.orgresearchgate.net This principle highlights the electronic influence of the methoxy group, which would also be active in this compound.

While direct intramolecular dehydration of a simple phenol is not a typical reaction, the phenolic hydroxyl group can participate in intermolecular condensation reactions. For example, phenols can react with aldehydes and ketones under acidic or basic conditions to form larger molecules. These reactions, such as the formation of novolac or resole resins from phenol and formaldehyde, are cornerstone processes in polymer chemistry. Although specific examples involving this compound are not documented, its phenolic nature allows for potential participation in similar condensation pathways.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation in this compound. Aryl iodides are prized substrates in modern organic synthesis due to their high reactivity, particularly in metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com The reaction typically proceeds through an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. nih.govyoutube.com These groups are necessary to stabilize the negative charge that develops in the ring during the nucleophilic attack.

In the case of this compound, the ring is substituted with electron-donating groups (hydroxyl, methoxy, isopropyl). These groups increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles. Consequently, a classical SNAr reaction at the carbon bearing the iodine atom is highly unfavorable under standard conditions. While the iodo group is a leaving group, the electronic nature of the substrate prevents the formation of the required stabilized intermediate. youtube.comyoutube.com

The aryl iodide moiety is an excellent electrophile for a wide array of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to low-valent transition metal centers (e.g., Pd(0), Cu(I)), which is the initial step in most cross-coupling catalytic cycles. researchgate.net This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The general catalytic cycle for a palladium-catalyzed reaction involves:

Oxidative Addition: The aryl iodide (Ar-I) reacts with a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-I). researchgate.net

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), transfers its organic group to the palladium center, displacing the iodide. researchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new bond (Ar-R) and regenerating the Pd(0) catalyst. researchgate.net

Below is a table summarizing potential cross-coupling reactions for this compound.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagent Type | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | R-B(OR)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Styrene derivative |

| Heck Coupling | Alkene | R-CH=CH₂ | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkynes | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl Alkynes |

| Stille Coupling | Organostannane | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryl, Ketone, etc. |

| Buchwald-Hartwig Amination | Amine | R₂NH | Pd catalyst, Strong Base (e.g., NaOt-Bu) | Aryl Amine |

| Ullmann Condensation | Alcohol or Phenol | R-OH | Cu catalyst, Base | Diaryl Ether |

Compound Reference Table

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For this compound, the iodo-substituent makes it an excellent candidate for this reaction. The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of the aryl halide in the oxidative addition step generally follows the order I > Br > Cl > F, making aryl iodides highly reactive partners in Suzuki-Miyaura couplings. libretexts.org This reaction allows for the introduction of a variety of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the phenol ring, leading to the synthesis of diverse biaryl and other coupled structures. The reaction conditions are generally mild, and the boronic acids are often stable and commercially available, contributing to the popularity of this method. organic-chemistry.orgnih.gov

A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrates being coupled. The use of "green" solvents like 2-Me-THF and t-amyl alcohol has also been explored for nickel-catalyzed Suzuki-Miyaura couplings, offering more environmentally friendly alternatives. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving aryl halides.

| Coupling Partners | Catalyst System | Base | Solvent | Temperature | Yield |

| Aryl Halide + Arylboronic Acid | Pd/C | K₂CO₃ | DMF | Reflux (Microwave) | Varies |

| Naphthyl Sulfamate + Phenylboronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 °C | 100% |

| 3-Cl-Pyridine + Pyridylboronic Acid | Ni Catalyst | Base | Green Solvent | Varies | High |

This table presents generalized and specific examples of Suzuki-Miyaura coupling conditions. nih.govscielo.org.mx

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.orgorganic-chemistry.org The iodo group in this compound makes it a suitable substrate for this transformation, enabling the introduction of an alkynyl group at the 5-position.

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org

The Sonogashira reaction is valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org This has led to its extensive use in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

The following table provides an overview of typical conditions for Sonogashira coupling reactions.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |

| Aryl Iodide | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst | Amine | Varies |

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd/Cu | Base | Varies |

| Bromoindoles | Various Alkynes | Pd catalyst/ligand | Base | Water |

This table illustrates general and specific conditions for Sonogashira coupling. libretexts.orgresearchgate.net

Carbonylative Cross-Coupling for Ester and Amide Synthesis

Carbonylative cross-coupling reactions represent a significant extension of traditional cross-coupling methods, allowing for the introduction of a carbonyl group (C=O) between the organic partners. In the context of this compound, this would involve the reaction of the aryl iodide with a source of carbon monoxide and a nucleophile, such as an alcohol or an amine, to form esters or amides, respectively.

This transformation is typically catalyzed by a palladium complex. The catalytic cycle generally begins with the oxidative addition of the aryl iodide to the palladium(0) catalyst. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladoyl intermediate. Subsequent reaction with an alcohol or amine (nucleophilic attack) and reductive elimination yields the corresponding ester or amide product and regenerates the palladium(0) catalyst.

This method provides a direct route to valuable carboxylic acid derivatives from aryl halides, avoiding the need to first prepare and then couple a carboxylic acid or its derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Copper-Catalyzed Coupling Reactions and Their Limitations with Phenols

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, have historically been used for the formation of diaryl ethers. nih.gov This reaction involves the coupling of a phenol with an aryl halide in the presence of stoichiometric or greater amounts of copper at high temperatures. nih.gov More recent advancements have led to the development of milder, catalytic versions of these reactions. nih.gov

However, copper-catalyzed C-O cross-coupling reactions with phenols can have limitations. These reactions can be challenging when electron-withdrawing groups are present on the phenol component. nih.gov Conversely, the presence of electron-rich or electron-neutral phenols often leads to better results. nih.gov The choice of ligand for the copper catalyst is critical for the success of these reactions, with ligands like picolinic acid showing effectiveness in promoting the coupling of aryl iodides and bromides with phenols under milder conditions. nih.gov

Furthermore, the formation of diaryl ethers can also be achieved through the copper-catalyzed coupling of arylboronic acids with phenols, a method developed by Lam, Chan, and Evans. nih.gov While this method is a significant improvement over the classical Ullmann reaction, it can require an excess of the boronic acid and may have limitations with certain heterocyclic and ortho-substituted substrates. nih.gov

Recent developments have also explored the use of aryl diazonium salts as coupling partners for phenols in copper-catalyzed etherification reactions, which can proceed at room temperature. rsc.org

| Coupling Type | Reactants | Catalyst System | Key Features/Limitations |

| Ullmann Condensation | Phenol + Aryl Halide | Stoichiometric Copper | High temperatures, polar solvents |

| Catalytic O-Arylation | Phenol + Aryl Iodide/Bromide | Cu/Picolinic Acid | Milder conditions, tolerates functional groups |

| Chan-Lam Coupling | Phenol + Arylboronic Acid | Copper Catalyst | Stable boronic acids, can require excess boronic acid |

| Diazonium Salt Coupling | Phenol + Aryl Diazonium Salt | Copper Catalyst | Room temperature, good functional group tolerance |

This table summarizes various copper-catalyzed methods for diaryl ether formation. nih.govrsc.org

Reactivity of the Alkyl and Alkoxy Substituents

Stability and Potential for Further Functionalization of Isopropyl Group

The isopropyl group attached to the phenolic ring is generally stable under many reaction conditions, including the cross-coupling reactions discussed previously. Its primary influence is steric, affecting the accessibility of the adjacent positions on the aromatic ring.

While direct functionalization of the isopropyl group itself is not a common transformation under typical cross-coupling conditions, it can be a target for other types of reactions. For instance, benzylic-type oxidation could potentially occur under strong oxidizing conditions, though this would likely compete with oxidation of the phenol ring itself. More targeted C-H activation methods would be required for selective functionalization of the isopropyl group. The presence of the isopropyl group can also influence the regioselectivity of reactions on the aromatic ring, directing incoming electrophiles or coupling partners to less sterically hindered positions.

Recent research has explored the direct Csp²–H functionalization of phenols, which can lead to alkylation at various positions on the ring. rsc.org For instance, para-selective Friedel-Crafts alkylation of phenols can be achieved using tertiary alkyl bromides, where the solvent can play a role in directing the regioselectivity by interacting with the phenolic hydroxyl group. rsc.org

Electronic and Steric Influence of the Methoxy Group

The methoxy group (-OCH₃) at the 4-position of the phenol ring exerts a significant electronic and steric influence on the reactivity of the molecule. wikipedia.org

The Hammett equation classifies a methoxy substituent at the para position as an electron-donating group. wikipedia.org In the case of this compound, the methoxy group is para to the iodo substituent. This electron-donating nature can impact the rate and efficiency of the oxidative addition step in palladium-catalyzed cross-coupling reactions.

| Substituent | Position | Electronic Effect | Steric Effect |

| Isopropyl | 2 | Weakly Electron-Donating | Significant |

| Methoxy | 4 | Electron-Donating (Resonance) > Electron-Withdrawing (Inductive) | Moderate |

| Iodo | 5 | Electron-Withdrawing (Inductive) | Moderate |

| Hydroxyl | 1 | Activating, Electron-Donating | Moderate |

This table outlines the electronic and steric effects of the substituents on the phenol ring.

Multi-site Reactivity and Chemoselectivity Challenges

The structure of this compound, a substituted thymol (B1683141) derivative, presents multiple reactive sites, leading to complex reactivity and significant challenges in achieving chemoselectivity. The main sites for chemical transformation include the phenolic hydroxyl group, the activated aromatic ring, the carbon-iodine bond, and the methoxy and isopropyl substituents. The interplay between these functional groups dictates the molecule's behavior in chemical reactions.

The primary reactive centers are:

Phenolic Hydroxyl Group (-OH): This group is acidic and can be deprotonated by a base to form a phenoxide ion. The resulting phenoxide is a potent nucleophile, readily participating in O-alkylation and O-acylation reactions, such as Williamson ether synthesis or ester formation. nih.govresearchgate.net

Aromatic Ring: The benzene ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of the hydroxyl and methoxy groups. However, with only one unsubstituted position remaining, steric hindrance from the bulky isopropyl group can influence the feasibility and outcome of such reactions.

Carbon-Iodine Bond (C-I): The iodine atom is a versatile functional group. It can be substituted via nucleophilic aromatic substitution under specific conditions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of the C-I bond can be enhanced by electron-donating groups on the ring. beilstein-journals.org Studies on N-isopropyl-2-iodobenzamides have shown that an electron-donating group, such as a methoxy group, para to the iodine atom significantly increases catalytic activity in oxidation reactions. beilstein-journals.org

Methoxy and Isopropyl Groups: The C-H bonds within the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are generally less reactive but can undergo free-radical reactions under harsh conditions, such as high temperatures or UV irradiation.

The presence of these multiple reactive sites poses significant chemoselectivity challenges. For instance, a reaction targeting the carbon-iodine bond using an organometallic reagent must be carefully controlled to prevent competing reactions at the acidic phenolic proton. The use of a base to deprotonate the hydroxyl group for an O-alkylation reaction could potentially interfere with or promote side reactions involving the iodine atom. Similarly, electrophilic reagents intended for the aromatic ring could also react with the electron-rich hydroxyl group. Therefore, achieving a desired transformation at one site without affecting the others often requires the use of protecting groups or carefully optimized reaction conditions. The synthesis of various thymol derivatives often involves the functionalization of the hydroxyl group as a key step, highlighting its prominent reactivity. nih.govresearchgate.net

Thermal and Photochemical Decomposition Pathways of Analogous Methoxyphenols

Direct experimental data on the decomposition of this compound is limited. However, studies on analogous methoxyphenols, such as guaiacol (B22219) (2-methoxyphenol), provide significant insight into the potential thermal and photochemical breakdown pathways.

Thermal Decomposition:

High-temperature pyrolysis studies of methoxyphenols reveal complex decomposition mechanisms. nih.govresearchgate.net The initial and most critical step for all methoxyphenol isomers is the homolytic cleavage of the O–CH₃ bond, which results in the formation of a methyl radical (•CH₃) and a hydroxyphenoxy radical (HOC₆H₄O•). nih.govresearchgate.net

Following this initial bond scission, the decomposition proceeds through several pathways:

Decarbonylation: The hydroxyphenoxy radical can undergo decarbonylation to produce a hydroxycyclopentadienyl radical (C₅H₄OH). nih.govresearchgate.net

Formation of Cyclopentadienone: As temperatures increase to around 1275 K, the hydroxycyclopentadienyl radical can lose a hydrogen atom to form cyclopentadienone (C₅H₄=O). nih.govresearchgate.net

Ring Opening: Cyclopentadienone is unstable at high temperatures and can lose a molecule of carbon monoxide (CO), leading to the formation of smaller, unsaturated hydrocarbons like acetylene (B1199291) and vinylacetylene. nih.govresearchgate.net

Phenol Formation: Phenol can also be a product, suggested to form from a radical-radical reaction between the methyl radical and the hydroxycyclopentadienyl radical. nih.gov

The specific products and their yields are highly dependent on the isomer of methoxyphenol and the reaction conditions, such as temperature and residence time. rsc.org For example, the pyrolysis of different dimethoxybenzene isomers shows unique subsequent thermolysis pathways after the initial loss of a methyl radical. nih.gov

Table 1: Key Decomposition Products from Thermal Pyrolysis of Analogous Aromatic Ethers

| Precursor Compound | Initial Step | Key Intermediate Products | Final Products | Citations |

| Methoxyphenols (Guaiacols) | Loss of methyl radical (HOC₆H₄OCH₃ → HOC₆H₄O• + •CH₃) | Hydroxyphenoxy radical, Hydroxycyclopentadienyl radical | Cyclopentadienone, Acetylene, Vinylacetylene, Phenol, CO | nih.govresearchgate.net |

| o-Dimethoxybenzene | Methoxy bond homolysis | - | o-Hydroxybenzaldehyde, Phenol | nih.gov |

| m-Dimethoxybenzene | Methoxy bond homolysis | - | Cyclopentadienone | nih.gov |

| p-Dimethoxybenzene | Methoxy bond homolysis | p-Benzoquinone | Cyclopentadienone | nih.gov |

Photochemical Decomposition:

The photochemical decomposition of methoxyphenols can be initiated by light, and the process is significantly influenced by the chemical environment, particularly in aqueous phases. Studies on the photoinduced evolution of methoxyphenols in the presence of Fe(III)-carboxylate complexes, which are relevant to atmospheric chemistry, show that light is a critical factor in stimulating the reaction. nih.gov

The key factors influencing the photochemical transformation include:

Irradiation Intensity: Higher light intensity leads to a greater change in the optical properties of the methoxyphenol solution, indicating an accelerated rate of decomposition. nih.gov

Presence of Carboxylates: Carboxylates like oxalate (B1200264), citrate, and malonate accelerate the photochemical process, with oxalate showing the most significant effect. nih.gov

Dissolved Oxygen and pH: The presence of dissolved oxygen and the pH of the solution also play crucial roles. The degradation pathways and the nature of the products formed are dependent on these parameters. nih.gov

Analysis of the reaction mixture using infrared spectroscopy confirms changes in the chemical composition, including a decrease in C=O groups and an increase in O-H and C-O functionalities. nih.gov This suggests that the photochemical pathways involve hydroxylation and cleavage of the aromatic ring or side chains.

Table 2: Factors Influencing Photochemical Evolution of Methoxyphenols

| Factor | Influence on Decomposition | Observed Effect | Citations |

| Light | Essential for initiating the reaction | Confirmed as a key factor for stimulating the reaction with Fe(III)-carboxylates | nih.gov |

| Irradiation Intensity | Positively correlated with reaction rate | Increased intensity leads to greater changes in mass absorption efficiency | nih.gov |

| Carboxylates | Accelerate the reaction | Order of acceleration: Oxalate > Citrate > Malonate | nih.gov |

| pH | Affects reaction pathways and products | Change in mass absorption efficiency varies with pH (tested range 3.5-9) | nih.gov |

| Dissolved Oxygen | Positively correlated with reaction rate | Greater changes in mass absorption efficiency with higher dissolved oxygen | nih.gov |

Derivatives and Analogues of 5 Iodo 2 Isopropyl 4 Methoxyphenol in Advanced Chemical Research

Synthesis of Complex Phenoxy Derivatives

The phenol (B47542) moiety of 5-Iodo-2-isopropyl-4-methoxyphenol serves as a key anchor point for the synthesis of complex phenoxy derivatives. By forming an ether linkage at the hydroxyl group, a wide range of heterocyclic systems can be introduced, leading to novel compounds with potential applications in medicinal chemistry.

A notable class of derivatives synthesized from this compound involves the incorporation of a pyrimidine (B1678525) ring. One prominent example is 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine. nih.gov The synthesis of this compound and its analogues is a key area of research. acs.org This class of compounds has been investigated for its potential as dihydrofolate reductase (DHFR) inhibitors. nih.govresearchgate.net A comprehensive structure-activity relationship (SAR) study has been performed on these derivatives to optimize their activity against pathogens like Staphylococcus aureus. nih.govacs.org The development of these pyrimidine-based analogues highlights a strategy where the core phenol structure is combined with a bioactive heterocycle to generate novel chemical entities. nih.govjst.go.jp

Thiophene-based analogues represent another important class of derivatives accessible from precursors related to this compound. nih.gov A powerful method for synthesizing iodine-containing heterocycles is iodocyclization. nih.gov This strategy involves the use of an iodine source to induce the cyclization of a suitably functionalized alkyne. nih.gov

For instance, a synthetic route to a thiophene (B33073) derivative involves a 5-endo-dig iodocyclization. researchgate.net In a model reaction, a starting material like 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate (B1210297) is treated with iodine (I₂) to initiate the cyclization, forming a dihydrothiophene intermediate. nih.govresearchgate.net This intermediate can then be oxidized and deacylated to yield the final 5-(3-iodothiophen-2-yl)-2-methoxyphenol. nih.govresearchgate.net This iodocyclization process demonstrates an efficient way to construct a thiophene ring system, where the iodine atom becomes an integral part of the newly formed heterocycle. The resulting iodinated thiophene can be further modified through various cross-coupling reactions. nih.gov

The synthetic utility of this compound extends beyond pyrimidine and thiophene derivatives. The phenolic hydroxyl group provides a versatile handle for connecting a wide array of other heterocyclic systems. nih.govchim.it General strategies for synthesizing such phenoxy-heterocycles often involve nucleophilic aromatic substitution, where the deprotonated phenol acts as a nucleophile attacking an activated heterocyclic halide. nih.gov

The development of new synthetic protocols has significantly advanced the ability to create diverse pyrimidine and pyrimidopyrimidine derivatives from various starting materials. nih.gov These methods, which can involve nucleophilic attack and cyclization reactions, can be adapted to incorporate the this compound moiety. nih.gov The goal of such syntheses is often to combine the structural features of the phenol with the known biological activities of different heterocyclic cores, creating hybrid molecules with unique properties. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the specific structural features of this compound and its analogues influence their chemical and biological behavior. acs.org These studies systematically modify parts of the molecule—such as the halogen, isopropyl, and methoxy (B1213986) groups—to map their contribution to molecular interactions.

The halogen atom, particularly iodine, plays a critical role in the activity of these compounds. Halogens like chlorine, bromine, and iodine can form halogen bonds, which are specific, non-covalent interactions where the halogen acts as a Lewis acid. acs.org The strength of this interaction increases with the size and polarizability of the halogen, following the trend Cl < Br < I. acs.org

In SAR studies of related inhibitors, replacing a hydrogen with a chlorine atom has been shown to increase affinity by approximately an order of magnitude. acs.org A further exchange of chlorine for iodine can lead to another order of magnitude increase in affinity. acs.org This trend highlights the significant contribution of the halogen bond to ligand binding. Studies on other halogenated compounds, such as 1,4-naphthoquinones, have also shown that the presence and type of halogen are essential for biological activity. researchgate.net For example, chloro derivatives were found to be slightly more active against certain microorganisms compared to their bromo counterparts in one study. researchgate.net The specific substitution pattern of halogens on an aromatic ring can also have a minor, though still noticeable, impact on cytotoxic activity in some organometallic complexes. acs.org

| Feature | Description | Source |

| Halogen Bonding | Chlorine, bromine, and iodine can act as Lewis acids, forming directed non-covalent interactions. | acs.org |

| Affinity Trend | The strength of halogen bonds and resulting binding affinity often follows the trend: Chlorine < Bromine < Iodine. | acs.org |

| Impact of Substitution | Replacing hydrogen with chlorine can increase affinity tenfold; replacing chlorine with iodine can further increase affinity tenfold. | acs.org |

| Biological Importance | The presence of a halogen group can be essential for the antifungal and antibacterial activity of certain classes of compounds. | researchgate.net |

Applications as Precursors in Advanced Organic Synthesis

The reactivity of this compound, particularly the presence of the iodine atom, makes it an excellent substrate for cross-coupling reactions, allowing for the introduction of diverse functionalities. The phenolic hydroxyl group and the methoxy group also provide handles for further chemical modification, rendering it a valuable starting material for a range of applications.

While the specific utility of this compound as a direct precursor for a wide range of commercial pharmaceutical intermediates is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The core phenyl ether structure is a common feature in many pharmaceuticals, and the iodo- and isopropyl-substituents allow for tailored modifications to optimize drug-target interactions.

Information regarding the direct application of this compound as a precursor in the development of agrochemicals is not prominently available in peer-reviewed research. However, the broader class of methoxyphenols is known to have applications in this sector.

A significant application of this compound is in the design and synthesis of potent enzyme inhibitors, particularly for dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer agents.

Recent research has identified a derivative of this compound as a novel and potent inhibitor of Staphylococcus aureus DHFR (SaDHFR). Current time information in Winnipeg, CA. A study focused on the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) and its derivatives has highlighted the importance of the this compound scaffold. Current time information in Winnipeg, CA.

In this research, the this compound moiety was coupled with a pyrimidine-2,4-diamine core to generate a series of compounds. The structure-activity relationship (SAR) studies revealed that the substituents on the phenyl ring, inherited from the precursor, played a critical role in the inhibitory activity. The representative compound, j9, demonstrated potent antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA), by directly binding to and inhibiting SaDHFR with high efficacy. Current time information in Winnipeg, CA. The compound exhibited an IC₅₀ value of 0.97 nM against SaDHFR, indicating strong inhibition. Current time information in Winnipeg, CA.

The in vivo studies of compound j9 also showed promising results, with an acceptable safety profile and oral bioavailability (F = 40.7%) in mouse models. Current time information in Winnipeg, CA. Furthermore, it proved effective in treating a mouse model of MRSA skin infection. Current time information in Winnipeg, CA. These findings underscore the potential of this compound as a key building block for developing new antibiotics to combat drug-resistant bacteria. Current time information in Winnipeg, CA.

Table 1: Biological Activity of Representative DHFR Inhibitor Derived from this compound

| Compound | Target Enzyme | IC₅₀ (nM) | Key Findings |

|---|---|---|---|

| j9 | S. aureus DHFR (SaDHFR) | 0.97 | Potent antibacterial activity against MRSA, good in vivo safety and oral bioavailability. Current time information in Winnipeg, CA. |

The inclusion of unique and functionalized molecules in screening libraries is crucial for identifying novel hit compounds in drug discovery platforms. While there is no widespread, documented use of this compound in large, commercially available screening libraries, its successful application in the development of DHFR inhibitors suggests its potential value in focused library design for specific target classes. The ability to readily modify the structure through established synthetic routes makes it an attractive candidate for generating a diverse set of analogues for high-throughput screening campaigns.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio approaches, are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and bonding. science.govarxiv.org For phenolic compounds like 5-Iodo-2-isopropyl-4-methoxyphenol and its parent, thymol (B1683141), these calculations elucidate key features that govern their chemical behavior. nih.gov

Theoretical studies on thymol derivatives using DFT with functionals like B3LYP are employed to determine optimized geometries and electronic features. nih.govresearchgate.net Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. For phenols, the oxygen atom and aromatic ring typically show negative potential, indicating high electron density. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Bond Dissociation Energy (BDE) and Ionization Potential (IP): For antioxidants, theoretical calculations of BDE for the O-H bond are critical. A lower BDE indicates easier hydrogen atom donation to scavenge free radicals. nih.gov Similarly, a lower IP suggests a greater ease of electron donation. nih.gov

Mulliken and Natural Bond Orbital (NBO) Charges: These calculations provide the partial charges on each atom, offering a quantitative view of the effects of substituents (like iodine) on the electronic structure. science.govresearchgate.net

These computational tools provide a foundational understanding of the structure-activity relationship, essential for predicting the compound's behavior in various chemical environments. researchgate.net

Reaction Mechanism Elucidation via Computational Methods (e.g., Density Functional Theory (DFT) Studies)

DFT has become an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the activation energies of transition states. imist.ma For reactions involving iodinated phenols, DFT studies provide deep mechanistic insights that are challenging to capture experimentally. nih.gov

Computational investigations into the oxidation of phenols by hypervalent iodine reagents, which are relevant to the chemistry of iodinated compounds, reveal intricate multi-step pathways. rsc.orgnih.gov Key findings from such studies on related phenolic systems include:

Stepwise Mechanisms: The oxidation of phenols often proceeds through a sequence involving ligand exchange between the phenol (B47542) and the iodine reagent, followed by reductive elimination. nih.gov

Transition State Analysis: DFT calculations can locate the geometry and energy of transition states, identifying the rate-determining step of the reaction. For instance, in some phenol oxidations, the first redox process is the rate-limiting step, and its energy barrier is highly sensitive to the ligands on the iodine center. nih.gov

Solvent and Substituent Effects: Computational models can effectively predict how solvent polarity and electron-withdrawing or electron-donating substituents on the phenol ring influence the reaction mechanism and kinetics. rsc.org For example, electron-withdrawing groups can make the reduction of iodine(V) to iodine(III) more energy-intensive by destabilizing the phenoxenium-like character of the transition state. rsc.org

Studies on the nitration of thymol, a structural analogue, show that DFT can accurately predict regioselectivity by calculating the activation energies for the formation of different isomers, confirming that the reaction proceeds via a two-step mechanism. researchgate.net These theoretical approaches are directly applicable to understanding the reaction mechanisms of this compound.

Molecular Dynamics Simulations for Ligand-Target Interactions in Derivatives

Molecular dynamics (MD) simulations offer a dynamic picture of how a ligand, such as a derivative of this compound, interacts with a biological target like a protein or enzyme. These simulations model the atomic motions of the system over time, providing insights into binding stability, conformational changes, and key intermolecular interactions.

In the context of drug design, where thymol and carvacrol (B1668589) derivatives are explored for various biological activities, computational studies, including molecular docking and MD simulations, are crucial for identifying and validating potential protein targets. rsc.orgnih.gov

Table 1: Computational Approaches for Studying Ligand-Target Interactions in Thymol/Carvacrol Derivatives

| Study Focus | Computational Method(s) | Key Findings | Reference(s) |

| Anticancer Activity | Network Pharmacology, Molecular Docking | Identified AKT1 protein as a core target for active derivatives. | rsc.org |

| Insecticidal Activity | Structure-based Virtual Screening, MD Simulations | Identified odorant binding proteins and acetylcholinesterase as likely targets; simulations confirmed stable complex formation. | researchgate.net |

| General Biological Activity | DFT Calculations | Determined that carvacrol is "softer" than thymol, suggesting it may be a more suitable ligand for reactions with DNA and proteins. | researchgate.net |

MD simulations typically follow molecular docking to refine the static binding pose. The simulation tracks the trajectory of the ligand-protein complex, allowing for the calculation of metrics like Root Mean Square Deviation (RMSD) to assess stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. This detailed analysis helps to validate the binding mode and provides a more realistic model of the ligand-target interaction.

Prediction of Reactivity and Regioselectivity in Halogenation and Coupling Reactions

Predicting where a chemical reaction will occur on a molecule is a central goal of computational chemistry. For aromatic compounds like this compound, electrophilic substitution reactions such as halogenation are common. DFT-based reactivity descriptors are powerful tools for predicting the regioselectivity of these reactions.

A detailed theoretical study on the nitration of thymol and carvacrol using DFT provides a clear framework for this analysis. researchgate.netimist.ma

Conceptual DFT Reactivity Indices: The most reactive sites for electrophilic attack are predicted by analyzing nucleophilic Fukui (f⁻) and Parr (P⁻) functions. These calculations for thymol and carvacrol unequivocally identify the C4 carbon (the position para to the hydroxyl group) as the most nucleophilic center. researchgate.netimist.ma This aligns perfectly with experimental observations where electrophilic substitution on phenols lacking a para-substituent predominantly occurs at that position. dtu.dk

Activation Energy Calculations: By calculating the activation energies for the formation of intermediates (sigma-complexes) at different positions on the aromatic ring, the kinetically preferred product can be determined. For thymol nitration, the energy barrier to form the para-substituted isomer is significantly lower than for the ortho or meta isomers, confirming its preferential formation. researchgate.net

These computational findings are directly relevant to the halogenation and coupling reactions of thymol-like structures. For this compound, where the 5-position is already occupied by iodine, these models would predict the reactivity of the remaining available positions on the aromatic ring, guiding synthetic efforts.

In Silico Design of Novel Derivatives and Analogues

In silico (computational) methods have become integral to the design of novel molecules with specific desired properties, such as enhanced biological activity. Using an existing molecule like this compound as a starting scaffold, new analogues and derivatives can be designed and evaluated computationally before any synthetic work is undertaken.

Studies on the parent compounds, thymol and carvacrol, demonstrate this approach effectively. Researchers have synthesized libraries of derivatives and used computational tools to rationalize their activity and guide the design of more potent compounds. rsc.orgnih.gov The general workflow involves:

Synthesis of a Derivative Library: A series of new compounds are synthesized by making structural modifications to the parent scaffold. nih.gov

Biological Screening: The new derivatives are tested for a specific activity, for example, as anticancer or insecticidal agents. rsc.orgresearchgate.net

Computational Analysis: Methods like molecular docking and network pharmacology are used to identify the most likely biological targets responsible for the observed activity. rsc.org

Structure-Activity Relationship (SAR) Analysis: By correlating the structural changes with the changes in biological activity, a SAR is established. Computational models help to explain this relationship at the molecular level, for instance, by showing how a specific modification improves binding to a target protein.

This iterative cycle of synthesis, testing, and computational analysis allows for the rational design of novel derivatives with improved efficacy and selectivity.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Iodo-2-isopropyl-4-methoxyphenol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing iodo group.

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound would be expected to show ten unique signals (assuming no coincidental overlap) corresponding to the ten carbon atoms in the molecule.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles and data from analogous compounds. chemicalbook.comchemicalbook.com

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Isopropyl -CH(CH₃)₂ | 3.1 - 3.4 (septet) | 25 - 28 |

| Isopropyl -CH(CH₃)₂ | 1.2 - 1.4 (doublet) | 22 - 24 |

| Methoxy -OCH₃ | 3.8 - 4.0 (singlet) | 55 - 57 |

| Aromatic C3-H | 6.8 - 7.0 (singlet) | 114 - 116 |

| Aromatic C6-H | 7.2 - 7.4 (singlet) | 128 - 130 |

| Phenolic -OH | 4.5 - 5.5 (broad singlet) | N/A |

| Aromatic C1-OH | N/A | 148 - 150 |

| Aromatic C2-isopropyl | N/A | 135 - 137 |

| Aromatic C4-OCH₃ | N/A | 150 - 152 |

| Aromatic C5-I | N/A | 85 - 88 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. For a pure sample, MS provides the molecular weight and crucial structural information from fragmentation patterns. researchgate.net

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (294.13 g/mol ). The molecule would also undergo predictable fragmentation, providing further structural confirmation. miamioh.edu Common fragmentation pathways for this structure include the loss of an isopropyl group or a methyl radical. youtube.comdocbrown.info

| Ion (Fragment) | m/z Value | Identity/Origin |

| [M]⁺ | 294 | Molecular Ion (C₁₀H₁₃IO₂) |

| [M-15]⁺ | 279 | Loss of a methyl radical (•CH₃) from the isopropyl or methoxy group |

| [M-43]⁺ | 251 | Loss of an isopropyl radical (•CH(CH₃)₂) via alpha-cleavage |

| [M-43-28]⁺ | 223 | Subsequent loss of carbon monoxide (CO) from the [M-43]⁺ ion |

| [I]⁺ | 127 | Iodine cation |

Note: The base peak would be the most stable and abundant fragment, which is often the [M-43]⁺ ion in similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibration of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. nist.gov

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Phenol (B47542) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Alkyl (Isopropyl) | C-H stretch | 2850 - 2970 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1200 - 1275 (aryl-alkyl ether) |

| Phenol | C-O stretch | 1180 - 1260 |

| Aryl Iodide | C-I stretch | 500 - 600 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis determines the mass percentage of each element in a compound. The experimentally determined percentages are compared to the calculated theoretical values to verify the empirical formula, C₁₀H₁₃IO₂. This technique is fundamental for confirming the composition of a newly synthesized compound. researchgate.net

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 40.83% |

| Hydrogen (H) | 4.45% |

| Iodine (I) | 43.15% |

| Oxygen (O) | 11.56% |

An experimental result that closely matches these theoretical values provides strong evidence for the assigned molecular formula.

X-ray Crystallography for Solid-State Structure Confirmation

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, and bond angles. researchgate.net

The process involves growing a high-quality single crystal of this compound, mounting it on a diffractometer, and bombarding it with X-rays. rsc.org The resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it. This method would unambiguously confirm the substitution pattern on the phenyl ring, resolving any isomer-related ambiguity and providing invaluable data on the molecule's conformation and intermolecular interactions in the solid state. researchgate.net

Chromatographic Methods (e.g., HPLC, GC) for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. A sample is passed through a column under high pressure. For phenolic compounds, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.com A UV detector is typically employed for detection. The purity is calculated by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. osha.gov An inert carrier gas moves the vaporized sample through a column containing a stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. GC can effectively separate isomers and determine the percentage purity of the target compound. osha.gov

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol, while not extensively detailed in current literature, can be approached through the iodination of its precursor, 2-isopropyl-4-methoxyphenol (B185704) (a derivative of thymol). Future research will likely focus on developing synthetic methods that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Traditional iodination methods for phenols often involve molecular iodine in the presence of an oxidizing agent. However, these methods can have drawbacks, including the use of hazardous reagents and the formation of multiple iodinated products. More sustainable approaches are therefore a key area of investigation. One promising green methodology for the iodination of phenols utilizes potassium iodide as the iodine source and potassium ferrate as a non-toxic oxidizing agent in water. tandfonline.comresearchgate.nettandfonline.com This method has been shown to be effective for a variety of phenols, offering good to excellent yields under mild conditions. tandfonline.com Another sustainable approach involves the use of laccase enzymes to catalyze the iodination of phenols with potassium iodide, using aerial oxygen as the oxidant. rsc.org

Future research could explore the application of these green methods to the synthesis of this compound. The goal would be to achieve high regioselectivity, directing the iodine atom specifically to the 5-position of the 2-isopropyl-4-methoxyphenol ring system. Optimizing reaction conditions such as pH, temperature, and catalyst loading will be crucial for maximizing the yield and purity of the desired product. The development of a robust and scalable green synthesis will be essential for the cost-effective production of this compound for further research and potential commercial applications.